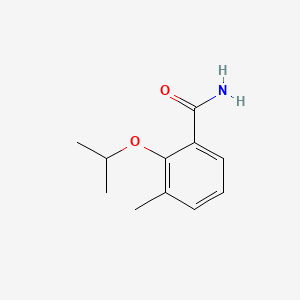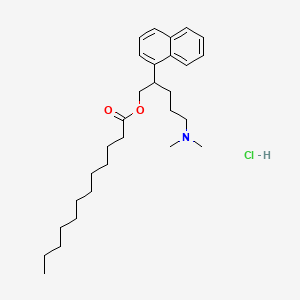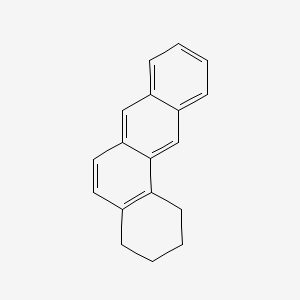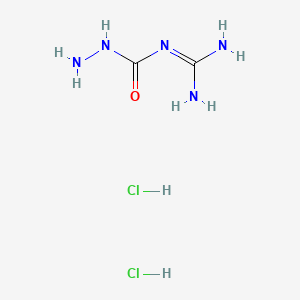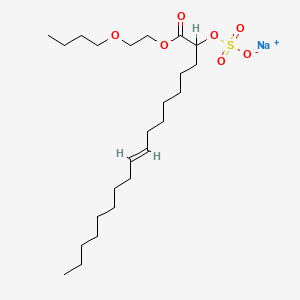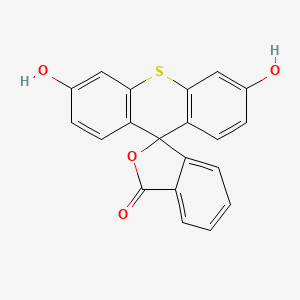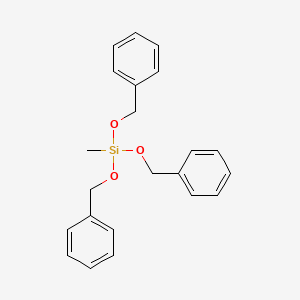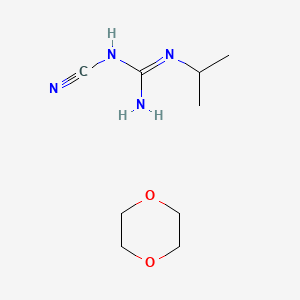
1-Cyano-3-isopropyl-guanidine; 1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 54843 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 54843 typically involves a multi-step process that includes the use of various reagents and catalysts. The specific synthetic route can vary depending on the desired purity and yield of the compound. Commonly, the synthesis begins with the preparation of an intermediate compound, which is then subjected to further chemical reactions to produce NSC 54843. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of NSC 54843 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
NSC 54843 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 54843 typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.
科学的研究の応用
NSC 54843 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: NSC 54843 is investigated for its potential therapeutic effects and as a tool for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of NSC 54843 involves its interaction with specific molecular targets within biological systems. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
NSC 54843 can be compared with other similar compounds, such as:
NSC 125973: Another compound with similar properties and applications.
NSC 123456: Known for its use in similar research and industrial contexts.
Uniqueness
What sets NSC 54843 apart from these similar compounds is its unique chemical structure and specific interactions with biological systems. This uniqueness makes it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
7402-63-3 |
|---|---|
分子式 |
C9H18N4O2 |
分子量 |
214.27 g/mol |
IUPAC名 |
1-cyano-2-propan-2-ylguanidine;1,4-dioxane |
InChI |
InChI=1S/C5H10N4.C4H8O2/c1-4(2)9-5(7)8-3-6;1-2-6-4-3-5-1/h4H,1-2H3,(H3,7,8,9);1-4H2 |
InChIキー |
BJXDDYGLLHQNPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=C(N)NC#N.C1COCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


